![molecular formula C19H27BrN2O2 B8026649 tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate](/img/structure/B8026649.png)
tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H27BrN2O2 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is a significant intermediate for small molecule anticancer drugs. It shows potential in the development of drugs for treating depression, cerebral ischemia, and as a potential analgesic (Zhang et al., 2018).
The reaction of 4-chloro-2,7,8-trimethylquinoline with a related compound resulted in the formation of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, which was studied for its structure and energy characteristics using quantum chemical methods (Tkachev et al., 2017).
Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, another related compound, was synthesized and studied for its reactions with maleic anhydride, electrophilic and nucleophilic reagents, as well as the reduction and oxidation of its functional groups (Moskalenko & Boev, 2014).
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in biologically active compounds like crizotinib. This compound was synthesized in a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
Amino- and sulfanyl-derivatives of benzoquinazolinones were prepared under palladium-catalyzed Buchwald–Hartwig coupling reaction using bromobenzoquinazolinones and 1-substituted piperazines or mercaptans. This study provides insights into the potential cytotoxicity of these compounds against certain cell lines (Nowak et al., 2015).
Anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems was studied, leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).
properties
IUPAC Name |
tert-butyl 4-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2/c1-19(2,3)24-18(23)21-11-8-16(9-12-21)22-10-4-5-14-13-15(20)6-7-17(14)22/h6-7,13,16H,4-5,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMVOIHWMUGNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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